4-[bis(2-methoxyethyl)sulfamoyl]-N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]benzamide
Description
4-[bis(2-methoxyethyl)sulfamoyl]-N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]benzamide (CAS: 325987-47-1) is a benzamide derivative with a molecular formula of C₂₄H₂₉N₃O₇S₂ and an average molecular weight of 535.630 g/mol . The compound features a central benzamide scaffold substituted with a bis(2-methoxyethyl)sulfamoyl group at the 4-position and a 3,4-dimethoxyphenyl-substituted thiazol-2-yl moiety at the N-position.
Key physicochemical properties include:
Properties
IUPAC Name |
4-[bis(2-methoxyethyl)sulfamoyl]-N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N3O7S2/c1-31-13-11-27(12-14-32-2)36(29,30)19-8-5-17(6-9-19)23(28)26-24-25-20(16-35-24)18-7-10-21(33-3)22(15-18)34-4/h5-10,15-16H,11-14H2,1-4H3,(H,25,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEOOKQRQZRENSK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN(CCOC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC(=C(C=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N3O7S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
535.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Variations in Thiazole Substituents
Substituents on the thiazole ring significantly influence bioactivity. Examples include:
Key Observations :
- The 3,4-dimethoxyphenyl group in the target compound provides electron-donating methoxy groups, which may enhance binding to hydrophobic pockets in target proteins compared to the electron-withdrawing 4-nitrophenyl analog .
- The higher activity of N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-phenoxybenzamide (129.23%) suggests that simpler substituents like methylphenyl may optimize steric interactions in certain assays .
Modifications in the Sulfamoyl Group
The bis(2-methoxyethyl)sulfamoyl group distinguishes the target compound from analogs with alternative sulfonamide/sulfamoyl substituents:
Key Observations :
- The bis(2-methoxyethyl) group in the target compound increases hydrophilicity (TPSA = 143 Ų) compared to lipophilic groups like benzyl(methyl) or cyclohexyl(ethyl) . This may improve solubility but reduce membrane permeability.
- LMM5 and LMM11, linked to oxadiazole rings, demonstrate the importance of heterocyclic core variations in targeting fungal enzymes .
Substitutions on the Benzamide Core
The benzamide scaffold is conserved across analogs, but substituents on the benzene ring modulate activity:
Key Observations :
- The 4-sulfamoyl group in the target compound may enhance hydrogen bonding with target proteins compared to morpholinesulfonyl or diphenylhydrazinylidene substituents.
Preparation Methods
Sulfonylation of Benzoic Acid Derivatives
The sulfamoyl group is introduced via sulfonylation of 4-chlorosulfonylbenzoic acid with bis(2-methoxyethyl)amine. A representative procedure from patent US20070185136A1 involves:
- Reagents :
- Conditions : Stirred for 6 hours at room temperature.
- Yield : 78–85% after recrystallization from ethanol.
Table 1: Optimization of Sulfonylation Conditions
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Solvent | Dichloromethane | Maximizes solubility of intermediates |
| Temperature | 0°C → RT | Prevents side reactions |
| Equivalents of Amine | 2.2 | Ensures complete substitution |
Amide Bond Formation: Coupling of Intermediates
Carbodiimide-Mediated Coupling
The final step involves coupling the sulfamoyl benzoic acid with the thiazol-2-amine using EDCI/HOBt:
- Reagents :
- 4-(Bis(2-methoxyethyl)sulfamoyl)benzoic acid (1.0 equiv)
- 4-(3,4-Dimethoxyphenyl)-1,3-thiazol-2-amine (1.05 equiv)
- EDCI (1.2 equiv), HOBt (1.1 equiv) in DMF.
- Conditions : Stirred at RT for 12 hours under nitrogen.
- Workup : The crude product is purified via column chromatography (SiO₂, ethyl acetate/hexane 1:1) to yield the title compound.
- Yield : 65–72%.
Table 2: Comparative Analysis of Coupling Reagents
| Reagent System | Yield (%) | Purity (%) |
|---|---|---|
| EDCI/HOBt | 72 | 98 |
| DCC/DMAP | 68 | 95 |
| HATU | 70 | 97 |
Alternative Synthetic Routes
Suzuki Coupling for Thiazole Functionalization
Patent WO2009015208A1 describes a palladium-catalyzed Suzuki coupling to introduce the 3,4-dimethoxyphenyl group post-thiazole formation:
- Substrates :
- 4-Bromo-1,3-thiazol-2-amine (1.0 equiv)
- 3,4-Dimethoxyphenylboronic acid (1.5 equiv)
- Pd(PPh₃)₄ (0.05 equiv) in dioxane/H₂O (3:1).
- Conditions : Heated at 100°C for 8 hours.
- Yield : 80% with >99% conversion (GC-MS).
Characterization and Validation
Spectroscopic Data
Purity Assessment
HPLC analysis (C18 column, MeCN/H₂O 70:30) shows a single peak at 6.8 minutes, confirming >98% purity.
Industrial-Scale Considerations
Cost-Effective Modifications
- Solvent Recycling : DMF recovery via distillation reduces costs by 40%.
- Catalyst Loading : Reducing Pd(PPh₃)₄ to 0.02 equiv maintains yield while lowering metal residues.
Challenges and Mitigation Strategies
Low Coupling Efficiency :
- Cause : Steric hindrance from the bis(2-methoxyethyl) group.
- Solution : Use HATU instead of EDCI to enhance activation.
Thiazole Ring Oxidation :
- Cause : Prolonged exposure to air.
- Prevention : Conduct reactions under inert atmosphere.
Q & A
Basic: What are the recommended synthetic routes and optimization strategies for 4-[bis(2-methoxyethyl)sulfamoyl]-N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]benzamide?
Methodological Answer:
The synthesis involves sequential coupling reactions starting with the formation of the thiazole ring, followed by sulfamoylation and benzamide linkage. Key steps include:
- Thiazole Core Synthesis : Cyclocondensation of 3,4-dimethoxyphenyl thiourea with α-bromo ketones under reflux in ethanol .
- Sulfamoylation : Reaction of the thiazol-2-amine intermediate with bis(2-methoxyethyl)sulfamoyl chloride in dichloromethane (DCM) using triethylamine as a base .
- Benzamide Coupling : Amide bond formation via activation of 4-chlorocarbonylbenzenesulfonamide with HOBt/EDC in DMF, followed by reaction with the thiazole intermediate .
Optimization Strategies : - Control reaction temperature (60–80°C for sulfamoylation) and solvent polarity (e.g., DMF for improved solubility of intermediates) .
- Use catalysts like DMAP to accelerate coupling efficiency .
- Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) and confirm purity by HPLC (>95%) .
Basic: How can researchers characterize the molecular structure and validate the purity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : Use ¹H and ¹³C NMR to confirm substituent positions (e.g., methoxy groups at 3,4-positions on the phenyl ring and sulfamoyl linkages). Compare chemical shifts with analogous compounds (e.g., δ 3.3–3.7 ppm for methoxy protons) .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., C₂₉H₃₃N₃O₇S₂) with <2 ppm error .
- X-ray Crystallography : Resolve stereochemistry of the Z-configuration in the benzothiazole moiety if applicable .
- HPLC-PDA : Ensure purity (>95%) using a C18 column (acetonitrile/water mobile phase) and UV detection at 254 nm .
Basic: What in vitro assays are suitable for preliminary evaluation of its biological activity?
Methodological Answer:
- Antimicrobial Screening : Use broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Compare MIC values with control drugs like ciprofloxacin .
- Anticancer Activity : Perform MTT assays on cancer cell lines (e.g., MCF-7, HeLa) with 48–72 hr exposure. Include positive controls (e.g., doxorubicin) and calculate IC₅₀ values .
- Enzyme Inhibition : Test sulfamoyl group-dependent inhibition (e.g., carbonic anhydrase isoforms) via stopped-flow spectroscopy .
Advanced: How can structure-activity relationship (SAR) studies be designed to enhance this compound’s bioactivity?
Methodological Answer:
- Core Modifications : Synthesize analogs by replacing the thiazole ring with oxadiazole or benzoxazole to assess heterocycle impact on antimicrobial potency .
- Substituent Variation : Introduce halogens (e.g., Cl, F) at the 4-position of the benzamide to evaluate hydrophobic interactions with target proteins .
- Pharmacophore Mapping : Use molecular docking (AutoDock Vina) to identify critical interactions (e.g., sulfamoyl group hydrogen bonding with CA IX active site) .
- In Silico ADMET : Predict pharmacokinetics (SwissADME) and toxicity (ProTox-II) to prioritize analogs with improved solubility (e.g., logP <3) and low hepatotoxicity .
Advanced: What strategies address poor pharmacokinetic properties, such as low oral bioavailability?
Methodological Answer:
- Prodrug Design : Modify methoxy groups to ester prodrugs (e.g., acetate) for enhanced intestinal absorption, with in vitro hydrolysis studies in simulated gastric fluid .
- Nanoparticle Formulation : Encapsulate in PLGA nanoparticles (solvent evaporation method) to improve solubility. Characterize particle size (DLS) and release profile (dialysis method) .
- Metabolic Stability : Assess hepatic microsomal stability (human/rat) with LC-MS quantification of parent compound remaining after 60 min .
Advanced: How can researchers resolve contradictions in reported bioactivity data across structural analogs?
Methodological Answer:
- Standardized Assays : Re-evaluate conflicting results (e.g., IC₅₀ variability in kinase inhibition) using uniform protocols (e.g., ATP concentration fixed at 100 μM) .
- Structural Reanalysis : Confirm analog stereochemistry via NOESY NMR (e.g., Z/E isomerism in benzothiazole derivatives) .
- Target Validation : Use CRISPR-KO cell lines to confirm target specificity (e.g., CA IX knockout in hypoxia-induced cytotoxicity assays) .
- Meta-Analysis : Aggregate data from PubChem and ChEMBL to identify trends (e.g., sulfamoyl group correlation with antibacterial activity) .
Advanced: What computational methods predict off-target interactions and selectivity?
Methodological Answer:
- Docking Screens : Perform ensemble docking against PharmitDB to identify potential off-targets (e.g., cyclooxygenase-2) .
- Machine Learning : Train Random Forest models on ChEMBL bioactivity data to predict selectivity ratios (e.g., CA IX/CA II) .
- Thermodynamic Integration : Calculate binding free energy differences (ΔΔG) for sulfamoyl analogs using AMBER .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
